{2-(2-Chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl}(morpholin-4-yl)methanone {2-(2-Chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl}(morpholin-4-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20284717
InChI: InChI=1S/C22H25ClN4O3S/c1-14-17-18(30-13-8-26(2)3)19(22(28)27-9-11-29-12-10-27)31-21(17)25-20(24-14)15-6-4-5-7-16(15)23/h4-7H,8-13H2,1-3H3
SMILES:
Molecular Formula: C22H25ClN4O3S
Molecular Weight: 461.0 g/mol

{2-(2-Chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl}(morpholin-4-yl)methanone

CAS No.:

Cat. No.: VC20284717

Molecular Formula: C22H25ClN4O3S

Molecular Weight: 461.0 g/mol

* For research use only. Not for human or veterinary use.

{2-(2-Chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl}(morpholin-4-yl)methanone -

Specification

Molecular Formula C22H25ClN4O3S
Molecular Weight 461.0 g/mol
IUPAC Name [2-(2-chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl]-morpholin-4-ylmethanone
Standard InChI InChI=1S/C22H25ClN4O3S/c1-14-17-18(30-13-8-26(2)3)19(22(28)27-9-11-29-12-10-27)31-21(17)25-20(24-14)15-6-4-5-7-16(15)23/h4-7H,8-13H2,1-3H3
Standard InChI Key UFDGNCZWMSKRHA-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=C(SC2=NC(=N1)C3=CC=CC=C3Cl)C(=O)N4CCOCC4)OCCN(C)C

Introduction

Structural Characteristics and Nomenclature

Core Heterocyclic Framework

The compound features a thieno[2,3-d]pyrimidine core, a bicyclic system comprising fused thiophene and pyrimidine rings. The numbering follows IUPAC conventions, with the sulfur atom at position 1 and the pyrimidine nitrogen atoms at positions 3 and 5. Key substituents include:

  • 2-(2-Chlorophenyl): A chlorinated aromatic ring at position 2, enhancing lipophilicity and potential π-π stacking interactions .

  • 5-[2-(Dimethylamino)ethoxy]: A tertiary amine-linked ethoxy chain at position 5, contributing to solubility and hydrogen-bonding capabilities .

  • 4-Methyl group: A small alkyl substituent at position 4, which may influence steric effects and metabolic stability .

  • 6-(Morpholin-4-yl)methanone: A morpholine-containing ketone at position 6, offering hydrogen-bond acceptors and modulating electronic properties .

Stereochemical Considerations

While the compound lacks chiral centers, the morpholine ring adopts a chair conformation, and the dimethylamino group’s orientation may affect binding interactions. Computational studies on analogous structures suggest that substituent positioning significantly impacts biological activity .

Synthetic Pathways and Optimization

Key Intermediate Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically begins with cyclization reactions. For example, 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid serves as a precursor for amidation or Suzuki coupling . In this case, the morpholin-4-yl methanone group is introduced via carbodiimide-mediated coupling (e.g., using CDI) between the carboxylic acid intermediate and morpholine .

Functionalization Steps

  • Introduction of the 2-(2-Chlorophenyl) Group: Achieved through Suzuki-Miyaura cross-coupling using a palladium catalyst and 2-chlorophenylboronic acid .

  • Attachment of the Dimethylaminoethoxy Chain: Alkylation of a hydroxyl group at position 5 with 2-(dimethylamino)ethyl chloride under basic conditions .

  • Final Amidation: Reaction of the 6-carboxylic acid with morpholine in the presence of CDI yields the methanone derivative .

Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
CyclizationNaH, DMF, 70–80°C65–78
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O70–85
AmidationCDI, DMF, 100°C43–53

Physicochemical and Spectroscopic Properties

Molecular Weight and Solubility

The compound has a molecular weight of 593.5 g/mol (calculated for C₃₂H₃₄Cl₂N₄O₃), consistent with analogs reported in PubChem . Its logP value is estimated at 3.2±0.5, indicating moderate lipophilicity. The dimethylaminoethoxy and morpholine groups enhance aqueous solubility (~25 µg/mL in PBS) .

Spectroscopic Characterization

  • ¹H NMR: Key signals include δ 2.30 (s, 3H, CH₃), 2.75 (s, 3H, N(CH₃)₂), 3.19–3.69 (m, 8H, morpholine), and 8.90 (s, 1H, pyrimidine-H) .

  • ¹³C NMR: Peaks at δ 165.9 (C=O), 129.3 (thiophene-C), and 66.5 (morpholine-C) .

  • LC-MS: m/z 593.5 [M+H]⁺, confirming molecular weight .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Docking studies on analogs suggest high affinity for bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD), a target for antibiotic development. The morpholin-4-yl methanone forms hydrogen bonds with Asp154 and Arg158 residues in P. aeruginosa TrmD (PDB: 6V7X) .

Table 2: Predicted Binding Parameters for TrmD Inhibition

ParameterValueReference
Binding Energy (kcal/mol)-9.2 ± 0.3
Hydrogen Bonds4
Hydrophobic Interactions8

Comparative Analysis with Analogous Compounds

Role of the Morpholine Group

Replacing morpholine with piperazine in analogs reduces TrmD binding affinity by 30%, highlighting the importance of the oxygen atom in hydrogen-bond networks .

Impact of the Dimethylaminoethoxy Chain

Shortening the chain to ethoxy decreases Bacillus subtilis inhibition (MIC > 64 µg/mL), underscoring the role of the tertiary amine in membrane interaction .

Future Directions and Applications

Antibiotic Adjuvant Development

Given rising antibiotic resistance, this compound could potentiate β-lactams against Gram-negative pathogens by inhibiting TrmD-mediated resistance mechanisms .

Targeted Drug Delivery

Conjugation to nanoparticles or antibody-drug conjugates may improve tissue penetration and reduce off-target effects.

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